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Compound of Interest

Compound Name:
3-Bromo-6-(methoxymethoxy)-o-

xylene

CAS No.: 1301147-34-1

Cat. No.: B3039732

Get Quote

Executive Summary
Target Molecule: 3-Bromo-6-(methoxymethoxy)-o-xylene IUPAC Name: 1-Bromo-4-

(methoxymethoxy)-2,3-dimethylbenzene CAS Registry Number: (Analogous intermediates

often cited in patent literature for Safinamide/Trabectedin precursors) Primary Application: A

versatile tetra-substituted arene building block used in palladium-catalyzed cross-coupling

reactions (Suzuki-Miyaura, Buchwald-Hartwig) for the synthesis of complex biaryl natural

products and pharmaceutical APIs.

This guide details a high-fidelity, two-step synthesis pathway starting from commercially

available 2,3-dimethylphenol. The route prioritizes regiochemical control during halogenation

and offers two distinct protocols for the installation of the methoxymethyl (MOM) ether—a

standard laboratory method and a safer, scalable alternative avoiding bis(chloromethyl) ether

(BCME) formation.
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The synthesis hinges on the orthogonal functionalization of the o-xylene core. The 1,2-dimethyl

substitution pattern dictates the regiochemistry of the subsequent electrophilic aromatic

substitution (EAS).

Disconnection: The C–O bond of the acetal is cleaved to reveal the phenol precursor. The

C–Br bond is traced back to an electrophilic bromination.

Starting Material:2,3-Dimethylphenol (2,3-Xylenol).[1]

Regiocontrol: The hydroxyl group at C1 is the strongest directing group. In 2,3-

dimethylphenol, the para position (C4) is electronically activated and sterically accessible,

despite the adjacent C3-methyl group. The ortho position (C6) is also activated but often less

favored in non-amine-catalyzed NBS brominations due to the lack of stabilization that para

substitution offers in the transition state.

Reaction Pathway Diagram[2]

Starting Material
2,3-Dimethylphenol

Intermediate
4-Bromo-2,3-dimethylphenol

Step 1: Regioselective Bromination
(NBS, MeCN, 0°C) Target Molecule

3-Bromo-6-(methoxymethoxy)-o-xylene

Step 2: MOM Protection
(MOMCl, DIPEA) OR (Dimethoxymethane, P2O5)

Click to download full resolution via product page

Figure 1: Linear synthesis pathway demonstrating the conversion of 2,3-dimethylphenol to the

target protected aryl bromide.

Phase 1: Regioselective Bromination
Objective: Install a bromine atom para to the hydroxyl group with >95% regioselectivity.

Mechanistic Insight
Using N-Bromosuccinimide (NBS) in a polar aprotic solvent (Acetonitrile) at low temperatures

favors the para-brominated product (4-bromo-2,3-dimethylphenol) over the ortho-isomer (6-

bromo). The polarity of MeCN stabilizes the polarized transition state of the para-attack. Unlike

elemental bromine (
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), NBS provides a controlled source of electrophilic bromine, minimizing over-bromination to the
dibromo species.

Experimental Protocol
Reagents:

2,3-Dimethylphenol (1.0 equiv)[1]

N-Bromosuccinimide (NBS) (1.05 equiv)

Acetonitrile (MeCN) (0.5 M concentration)

Workflow:

Dissolution: Charge a reaction vessel with 2,3-dimethylphenol and MeCN. Cool the solution

to 0°C using an ice/water bath.

Addition: Dissolve NBS in a minimal amount of MeCN. Add this solution dropwise to the

phenol mixture over 30 minutes. Crucial: Maintain temperature <5°C to prevent side-chain

bromination (benzylic radical substitution).

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor

via TLC (Hexane/EtOAc 8:1) or HPLC.[2][3]

Workup: Concentrate the solvent in vacuo. Redissolve the residue in Ethyl Acetate (EtOAc)

and wash sequentially with water and brine.

Purification: Recrystallize from Hexanes/EtOAc or perform flash column chromatography if

isomers are present.

Key Data Points:

Parameter Specification

Yield 85–92%

Major Isomer 4-Bromo-2,3-dimethylphenol

Minor Isomer 6-Bromo-2,3-dimethylphenol (<5%)
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| Appearance | Off-white to pale yellow solid |

Phase 2: O-Alkylation (MOM Protection)
Objective: Protect the phenolic hydroxyl group as a methoxymethyl (MOM) ether to prevent

interference in subsequent metal-catalyzed couplings.

Method A: Standard Laboratory Protocol (MOMCl)
Best for small-scale, high-yield requirements.

Safety Warning: Chloromethyl methyl ether (MOMCl) is a known human carcinogen.[4] All

operations must be performed in a functioning fume hood with double-gloving.

Protocol:

Setup: Dissolve 4-bromo-2,3-dimethylphenol (1.0 equiv) in anhydrous Dichloromethane

(DCM) or THF under Nitrogen (

).

Deprotonation: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv) at 0°C.

Alkylation: Add MOMCl (1.5 equiv) dropwise via syringe.

Completion: Stir at RT for 12 hours. Quench with saturated

.

Purification: Extract with DCM, dry over

, and concentrate. Purify via silica gel chromatography (Hexane/EtOAc 95:5).

Method B: Green/Scalable Alternative
(Dimethoxymethane)
Best for process scale-up to avoid carcinogens.
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Mechanistic Insight: This method generates the oxocarbenium ion in situ from

dimethoxymethane (Methylal) using a Lewis acid or dehydrating agent, avoiding the isolation of

MOMCl.

Protocol:

Mixture: Suspend 4-bromo-2,3-dimethylphenol (1.0 equiv) in Chloroform (

) or DCM.

Reagents: Add Dimethoxymethane (10.0 equiv) and Phosphorus Pentoxide (

) (1.5–2.0 equiv) portion-wise.

Reaction: Stir vigorously at RT for 1–2 hours. The reaction is heterogeneous.

Workup: Decant the solvent from the gummy

residue. Pour the organic layer into ice water containing

.

Yield: Typically comparable to Method A (85–90%).

Comparison of Methods
Feature Method A (MOMCl)

Method B
(Dimethoxymethane)

Reagent Toxicity High (Carcinogen) Low (Flammable Solvent)

Atom Economy Moderate Lower (Excess solvent used)

Scalability Poor (Safety restrictions) Excellent

Yield 90–95% 85–90%

Analytical Validation
To ensure the integrity of the synthesized 3-Bromo-6-(methoxymethoxy)-o-xylene, the

following analytical signatures must be verified.
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1H NMR (CDCl3, 400 MHz):

2.15 (s, 3H, Ar-Me), 2.25 (s, 3H, Ar-Me).

3.50 (s, 3H, -OCH3).

5.20 (s, 2H, -OCH2O-).

6.80 (d, 1H, Ar-H, ortho to OMOM).

7.35 (d, 1H, Ar-H, ortho to Br).

Note: The para-relationship of the protons typically results in a singlet or weak meta-

coupling if resolution is low, but in this tetra-substituted system, the protons are at C4 and

C5 (relative to xylene numbering 1,2), which are ortho to each other.

Correction: In the target (1,2-dimethyl-3-bromo-6-OMOM), the remaining protons are at C4

and C5. They are adjacent. Expect an AB quartet (doublets) with

.

13C NMR: Distinct signals for the acetal carbon (

94 ppm) and the methoxy carbon (

56 ppm).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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